molecular formula C7H10BrN3 B12848531 3-Bromo-N2,6-dimethylpyridine-2,5-diamine

3-Bromo-N2,6-dimethylpyridine-2,5-diamine

Cat. No.: B12848531
M. Wt: 216.08 g/mol
InChI Key: UUBUIAIOOCKSBM-UHFFFAOYSA-N
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Description

3-Bromo-N2,6-dimethylpyridine-2,5-diamine is an organic compound with the molecular formula C7H8BrN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom and two methyl groups attached to the pyridine ring, along with two amino groups. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N2,6-dimethylpyridine-2,5-diamine typically involves the bromination of 2,6-dimethylpyridine. The process can be carried out by reacting 2,6-dimethylpyridine with bromine in the presence of a suitable solvent and catalyst. The reaction is usually conducted at elevated temperatures to ensure complete bromination. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination reactions. The process is optimized to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to ensure consistent product quality. The final product is typically obtained through a series of purification steps, including distillation, crystallization, and filtration.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N2,6-dimethylpyridine-2,5-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyridine ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile, often in the presence of a base like sodium hydroxide.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used. The reactions are usually conducted in aqueous or organic solvents.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed. The reactions are carried out in inert solvents like tetrahydrofuran or diethyl ether.

Major Products Formed

    Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include N-oxides and other oxidized derivatives of the pyridine ring.

    Reduction Reactions: Products include dehalogenated pyridines and reduced derivatives of the pyridine ring.

Scientific Research Applications

3-Bromo-N2,6-dimethylpyridine-2,5-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for bioactive molecules.

    Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Comparison with Similar Compounds

3-Bromo-N2,6-dimethylpyridine-2,5-diamine can be compared with other similar compounds, such as:

    2-Bromo-4-methylpyridine: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.

    3-Bromo-2,6-dimethylpyridine: Lacks the amino groups, resulting in different chemical properties and uses.

    2,6-Dimethylpyridine: The parent compound without bromine substitution, used as a starting material for various derivatives.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C7H10BrN3

Molecular Weight

216.08 g/mol

IUPAC Name

3-bromo-2-N,6-dimethylpyridine-2,5-diamine

InChI

InChI=1S/C7H10BrN3/c1-4-6(9)3-5(8)7(10-2)11-4/h3H,9H2,1-2H3,(H,10,11)

InChI Key

UUBUIAIOOCKSBM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1N)Br)NC

Origin of Product

United States

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